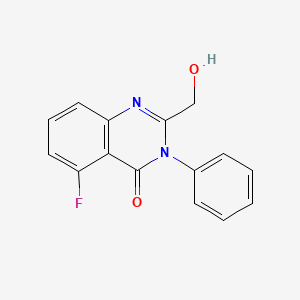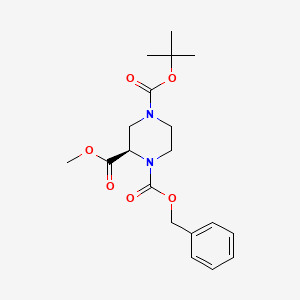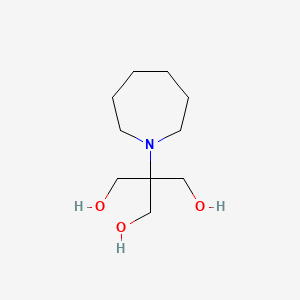
2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol is a chemical compound that features a seven-membered azepane ring attached to a propane-1,3-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Attachment to Propane-1,3-diol: The azepane ring is then functionalized with a hydroxymethyl group and attached to a propane-1,3-diol backbone through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may produce ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol has several scientific research applications, including:
Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-1-yl)-2-(hydroxymethyl)propane-1,3-diol: Similar structure with a six-membered piperidine ring.
2-(Morpholin-4-yl)-2-(hydroxymethyl)propane-1,3-diol: Contains a morpholine ring instead of an azepane ring.
Uniqueness
2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of the seven-membered azepane ring, which may impart distinct chemical and biological properties compared to its six-membered counterparts.
Eigenschaften
Molekularformel |
C10H21NO3 |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
2-(azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H21NO3/c12-7-10(8-13,9-14)11-5-3-1-2-4-6-11/h12-14H,1-9H2 |
InChI-Schlüssel |
JMMIULJGIPSANQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



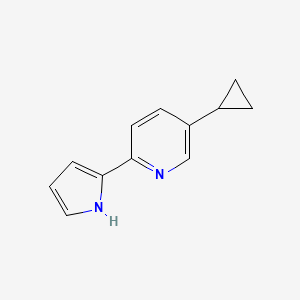
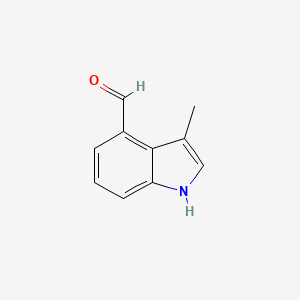

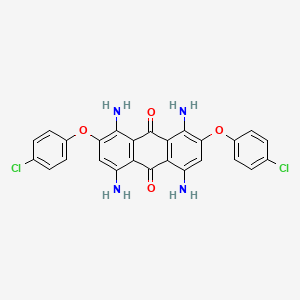
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)
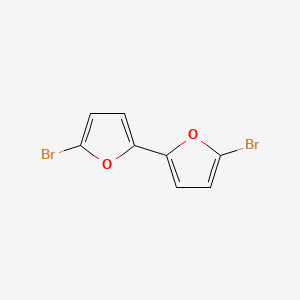


![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
